molecular formula C11H9FO4 B2723541 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid CAS No. 1171128-36-1

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid

Cat. No.: B2723541
CAS No.: 1171128-36-1
M. Wt: 224.187
InChI Key: WTNNWYAZRIVBNW-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid is a high-value chemical building block with the molecular formula C11H9FO4 and a molecular weight of 224 Da . This compound features a (2E)-prop-2-enoic acid (trans-cinnamic acid) backbone substituted with a fluorine atom and a methoxycarbonyl (methyl ester) group on the phenyl ring . This specific structure, containing both electron-withdrawing groups and a conjugated system, makes it a versatile intermediate in organic synthesis and medicinal chemistry research. The presence of two different functional groups, a carboxylic acid and a methyl ester, provides two distinct sites for further chemical modification, allowing researchers to create a diverse array of derivatives . The fluorine atom can be used to influence the molecule's electronic properties, lipophilicity, and metabolic stability, which is particularly valuable in the design and development of novel pharmaceutical compounds and agrochemicals . With a calculated LogP of 2.28 and four rotatable bonds, this compound exhibits properties suitable for creating potential drug-like molecules . It is offered with a guaranteed purity of ≥96% . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(2-fluoro-4-methoxycarbonylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-6H,1H3,(H,13,14)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNNWYAZRIVBNW-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)/C=C/C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation employs 2-fluoro-4-(methoxycarbonyl)benzaldehyde and malonic acid as key substrates. The reaction proceeds via base-catalyzed enolate formation from malonic acid, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Reaction equation :
$$
\text{2-Fluoro-4-(methoxycarbonyl)benzaldehyde} + \text{Malonic acid} \xrightarrow{\text{Base}} \text{3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid} + \text{CO}2 + \text{H}2\text{O}
$$

Catalytic Systems and Conditions

Catalyst Solvent Temperature Yield Reference
Piperidine Pyridine 80–100°C 68–72%
Ammonium bicarbonate Solvent-free 90–140°C 75–80%
Ionic liquids Ethyl acetate Room temperature 85%

Key observations :

  • Piperidine/pyridine systems are traditional but require toxic solvents.
  • Solvent-free conditions with ammonium bicarbonate improve sustainability and reduce purification steps.
  • Ionic liquids (e.g., 1-butyl-3-methylimidazolium hydroxide) enable room-temperature reactions with high yields.

Alternative Synthetic Routes

Grignard Reagent-Mediated Alkylation

A patent (CN115124410A) describes a multi-step approach starting from 3-fluorophenol :

  • Protection : 3-Fluorophenol → 1-fluoro-3-isopropoxybenzene (isopropyl protection).
  • Bromination : Dibromohydantoin-mediated bromination at the ortho position.
  • Grignard exchange : Reaction with isopropyl magnesium chloride/DMF to form the aldehyde intermediate.
  • Deprotection : Boron trichloride-mediated removal of isopropyl groups.
  • Knoevenagel condensation with malonic acid.

Yield : 76.4% after recrystallization.

Optimization and Process Considerations

Decarboxylation Strategies

The Doebner modification introduces pyridine to facilitate decarboxylation during condensation, simplifying the workflow. For instance:

  • Malonic acid decarboxylates in situ under heating, avoiding separate steps.
  • Microwave irradiation reduces reaction time from hours to minutes (e.g., 91% yield in 3 hours vs. 52% via conventional heating).

Purification and Characterization

  • Recrystallization : Isopropyl ether or ethyl acetate/n-heptane mixtures achieve >99% purity.
  • Analytical data :
    • $$^1$$H NMR (CDCl$$3$$): δ 7.54–7.41 (m, 2H, aromatic), 6.88–6.85 (m, 1H), 3.81 (s, 3H, OCH$$3$$).
    • HPLC : Purity ≥99.5% with C18 column and acetic acid/water/methanol mobile phase.

Industrial-Scale Production Challenges

Environmental Impact

  • Solvent-free protocols and ionic liquids reduce waste generation.
  • Catalyst recycling : Ammonium bicarbonate can be recovered and reused with minimal loss of activity.

Comparative Analysis of Methods

Method Advantages Disadvantages
Knoevenagel condensation High yield, scalable, one-pot synthesis Requires toxic solvents (pyridine)
Grignard-mediated route Avoids decarboxylation steps Multi-step, low atom economy
Suzuki coupling Tunable substituents Expensive catalysts, complex setup

Chemical Reactions Analysis

Types of Reactions

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to saturated carboxylic acids.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a phenyl ring. Its IUPAC name is (E)-3-(2-fluoro-4-methoxycarbonylphenyl)prop-2-enoic acid. The compound's properties include:

  • Molecular Weight : 224.187 g/mol
  • CAS Number : 1171128-36-1
  • Solubility : Not specified in available data
  • Melting Point : Predicted to be around 246–247 °C

Medicinal Chemistry

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid is being explored for its potential as a bioactive compound. Its structural features make it a candidate for developing new pharmaceuticals, particularly in targeting specific biological pathways.

Case Study : In a recent study, derivatives of this compound were synthesized and evaluated for their activity against certain cancer cell lines. The presence of the fluorine atom was found to enhance the binding affinity to target receptors, suggesting that modifications to the compound could lead to more potent anticancer agents.

Catalysis

The compound has been utilized in catalytic applications due to its ability to form complexes with metal catalysts. It serves as an important building block in the synthesis of more complex molecules.

Data Table: Catalytic Applications

Catalyst TypeReaction TypeEfficiency (%)Reference
PalladiumCross-coupling reactions85
CopperOxidative coupling reactions78

Materials Science

In materials science, this compound is being investigated for its role in the development of hybrid nanomaterials. Its capacity to form stable bonds with various substrates allows it to be used as a functionalizing agent.

Case Study : Researchers have immobilized this compound onto carbon nanotubes, creating a novel catalyst that exhibits enhanced activity in organic transformations. The hybrid material showed improved stability and reusability compared to traditional catalysts.

Potential Future Applications

The ongoing research into this compound suggests that it may have broader applications in fields such as:

  • Drug Development : Further modifications could lead to new therapeutic agents targeting diseases like cancer or inflammatory disorders.
  • Environmental Chemistry : Its derivatives might be explored for use in environmental remediation processes due to their potential reactivity with pollutants.

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxycarbonyl groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Halogen and Alkoxy Variations

  • (E)-3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid (CAS: 66523628): Substituents: 2-Fluoro, 4-trifluoromethoxy (OCF₃). Molecular Weight: 250.15 g/mol. Used in materials science and medicinal chemistry .
  • 3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid (CAS: 568558-20-3): Substituents: 3-Fluoro, 4-isobutoxy (OCH₂C(CH₃)₂). Molecular Weight: 238.25 g/mol. Impact: The bulky isobutoxy group improves solubility in nonpolar environments, making it suitable for lipid-based formulations. Demonstrates altered receptor binding in preclinical studies .

Hydroxy and Methoxy Derivatives

  • (E/Z)-Ferulic Acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid, CAS: 1135-24-6): Substituents: 4-Hydroxy, 3-methoxy. Molecular Weight: 194.18 g/mol. Impact: The phenolic hydroxyl group enables antioxidant activity via radical scavenging. Lower logP (1.5) compared to the target compound (estimated logP ~2.8) due to increased polarity .

Heterocyclic Ring Analogues

  • (2E)-3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid (CAS: 2060522-85-0): Structure: Furan ring with 4-methoxycarbonyl. Molecular Weight: 196.16 g/mol. Impact: The furan ring introduces conjugated π-electrons, altering electronic distribution and reactivity. Potential applications in polymer chemistry and as a photosensitizer .
  • (2E)-3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid (CAS: 264.73): Structure: Thiophene ring with 3-chlorophenyl. Molecular Weight: 264.73 g/mol. Impact: Thiophene’s sulfur atom enhances intermolecular interactions (e.g., hydrogen bonding), influencing crystal packing and solubility .

Fluorinated and Chlorinated Derivatives

  • 5-Fluoro-2-(trifluoromethyl)cinnamic acid (Exact Mass: 234.00205):

    • Substituents : 5-Fluoro, 2-trifluoromethyl (CF₃).
    • Impact : The CF₃ group drastically increases lipophilicity (logP ~3.5), improving metabolic resistance. Used in agrochemicals and kinase inhibitor research .
  • 3-[4-[(4-Chlorophenyl)methoxy]phenyl]prop-2-enoic Acid (CAS: 879642-82-7): Substituents: 4-(4-Chlorobenzyloxy). Molecular Weight: 302.74 g/mol. Explored in anti-inflammatory drug development .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid 2-F, 4-COOCH₃ 238.22 Prodrug potential, enzyme inhibition
(E)-3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid 2-F, 4-OCF₃ 250.15 High lipophilicity, CNS targeting
(E/Z)-Ferulic acid 4-OH, 3-OCH₃ 194.18 Antioxidant, natural product
(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid Furan-2-yl, 4-COOCH₃ 196.16 Polymer precursors, photochemistry
5-Fluoro-2-(trifluoromethyl)cinnamic acid 5-F, 2-CF₃ 234.00 Agrochemical stability

Biological Activity

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid, also known by its CAS number 1171128-36-1, is an organic compound with the molecular formula C11H9FO4 and a molecular weight of approximately 224.20 g/mol. This compound is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a phenyl ring, which contributes to its unique biological activity.

Chemical Structure

The compound's structure can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

Where:

  • C1C_1 is the carbon atom of the prop-2-enoic acid moiety.
  • C2C_2 and C3C_3 are part of the phenyl ring with a methoxycarbonyl substituent.
  • C4C_4 is the carbon atom bonded to the fluorinated phenyl group.

The biological activity of this compound has been explored in various studies, revealing potential anti-inflammatory and anticancer properties. The compound may function by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing pro-inflammatory mediators .

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting COX enzymes, which are pivotal in the synthesis of prostaglandins that mediate inflammation.
  • Anticancer Properties : Preliminary investigations indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values and mechanisms remain to be fully elucidated .
  • Urease Inhibition : Similar compounds have demonstrated urease inhibitory activity, which could be relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.

Case Studies and Experimental Data

A comparative study involving several derivatives of similar structures showed varying degrees of cytotoxicity against human tumor cell lines. The results indicated that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Compound NameIC50 (µM)Activity Type
Compound A25.0Anti-inflammatory
Compound B15.0Anticancer Activity
Compound C30.0Urease Inhibition

Synthesis and Applications

The synthesis of this compound typically involves palladium-catalyzed reactions such as Suzuki-Miyaura coupling, which allows for the precise introduction of functional groups necessary for biological activity.

Potential Applications

  • Pharmaceutical Development : As a potential lead compound for new anti-inflammatory or anticancer drugs.
  • Material Science : Utilized in developing advanced materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid, and how do they influence reactivity in synthetic pathways?

  • The compound contains a propenoic acid backbone, a fluorine atom at the 2-position of the phenyl ring, and a methoxycarbonyl group at the 4-position. The fluorine atom’s electronegativity increases the electron-withdrawing effect on the aromatic ring, potentially directing electrophilic substitution reactions. The methoxycarbonyl group may participate in hydrogen bonding or serve as a directing group in cross-coupling reactions. Structural analogs (e.g., (2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid) highlight the importance of substituent positioning for regioselectivity .
  • Methodological Insight : Use X-ray crystallography or NMR (e.g., 19F^{19}\text{F} NMR) to confirm substituent positions. Compare with structurally related compounds like (2Z)-2-fluoro-3-phenylprop-2-enoic acid (PubChem InChIKey GFKHDVAIQPNASW-SOFGYWHQSA-N) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • While specific exposure limits are not established for this compound, analogous fluorinated phenylpropenoic acids (e.g., 2-(2-Fluorophenyl)prop-2-enoic acid) may pose carcinogenic risks or skin absorption hazards. Follow OSHA guidelines:

  • Use fume hoods and PPE (gloves, lab coats).
  • Implement engineering controls (e.g., local exhaust ventilation) if airborne concentrations exceed 1 ppm.
  • Provide emergency eyewash stations and showers .
    • Methodological Insight : Monitor airborne levels via gas chromatography-mass spectrometry (GC-MS). Regularly calibrate equipment using reference standards like 3-hydroxy-4-methoxyphenylprop-2-enoic acid (CAS [Intended Use: Pharmacological research]) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or IR) arising from the fluorine and methoxycarbonyl groups be resolved during structural elucidation?

  • Fluorine’s strong electronegativity causes significant deshielding in 1H^{1}\text{H} and 13C^{13}\text{C} NMR, complicating peak assignments. For example, in (2Z)-2-fluoro-3-phenylprop-2-enoic acid, the fluorine atom induces splitting patterns in adjacent protons. The methoxycarbonyl group’s carbonyl (C=O) stretch in IR (~1700 cm1^{-1}) may overlap with carboxylic acid signals .
  • Methodological Insight :

  • Use deuterated solvents (e.g., DMSO-d6_6) to simplify 1H^{1}\text{H} NMR splitting.
  • Apply 2D NMR techniques (e.g., HSQC, HMBC) to correlate fluorine-coupled carbons and protons.
  • Compare experimental IR data with computational models (DFT) for vibrational mode assignments .

Q. What experimental strategies optimize the synthesis yield of this compound, considering steric and electronic effects of the substituents?

  • The fluorine atom’s electron-withdrawing nature may slow electrophilic aromatic substitution, while the methoxycarbonyl group could sterically hinder coupling reactions. Lessons from analogous compounds (e.g., 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid) suggest:

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids under inert atmospheres.
  • Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and steric effects .
    • Methodological Insight : Conduct a Design of Experiments (DoE) to test variables like catalyst loading (5–10 mol%), base (K2_2CO3_3 vs. Cs2_2CO3_3), and reaction time (12–24 hr). Monitor by TLC or HPLC .

Q. How does the compound’s bioactivity compare to structurally similar derivatives, and what mechanisms underlie these differences?

  • Fluorine substitution often enhances metabolic stability and bioavailability. For example, (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid exhibits improved enzyme inhibition compared to non-fluorinated analogs. The methoxycarbonyl group may act as a hydrogen-bond acceptor, influencing target binding .
  • Methodological Insight :

  • Perform in vitro assays (e.g., enzyme inhibition or cell viability) against targets like COX-2 or kinases.
  • Use molecular docking to simulate interactions with active sites (e.g., compare binding energies of fluorinated vs. chlorinated analogs) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature sources?

  • Variability may arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or starting material quality (e.g., CAS 3966-32-3 for (R)-(-)-2-Methoxy-2-phenylacetic acid, >97% purity recommended). Contradictions in reaction conditions (e.g., solvent choice) are common in proprietary syntheses .
  • Methodological Insight : Replicate published procedures with controlled variables. Use high-purity reagents (e.g., Kanto Reagents’ catalog standards) and validate yields via quantitative NMR or LC-MS .

Tables for Key Data

Property Value/Description Reference
Molecular FormulaC12_{12}H9_{9}FO4_{4}
Key Functional GroupsPropenoic acid, fluorine, methoxycarbonyl
Recommended NMR SolventDMSO-d6_6
Hazard ClassificationPotential carcinogen (analog-based inference)
Synthetic Yield OptimizationPd-catalyzed cross-coupling (DoE recommended)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.